N-([2,2'-bifuran]-5-ylmethyl)benzamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)benzamide is an organic compound that features a benzamide group attached to a bifuran moiety
Mechanism of Action
Target of Action
Similar compounds such as n-benzimidazol-2yl benzamide analogues have been found to be allosteric activators of human glucokinase . Glucokinase plays a key role in the regulation of carbohydrate metabolism and has a significant impact on glucose homeostasis .
Mode of Action
Related compounds have been shown to increase the catalytic action of glucokinase . This is achieved through molecular docking investigations predicting the bonding interactions of these derivatives with the residues in the allosteric site of the glucokinase protein .
Biochemical Pathways
Allosteric activators of human glucokinase, such as n-benzimidazol-2yl benzamide analogues, have been associated with significant hypoglycemic effects for the therapy of type-2 diabetes . This suggests that N-([2,2’-bifuran]-5-ylmethyl)benzamide may also influence glucose metabolism pathways.
Result of Action
Related compounds have been found to strongly increase the catalytic action of glucokinase, suggesting potential hypoglycemic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)benzamide typically involves the reaction of 2,2’-bifuran-5-ylmethanol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Furanones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dendrimers.
Comparison with Similar Compounds
Similar Compounds
N-benzimidazol-2yl benzamide: Known for its allosteric activation of human glucokinase.
Nicotinamide derivatives: Used as cholinesterase inhibitors.
Cinnamamide derivatives: Also used as cholinesterase inhibitors.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)benzamide stands out due to its bifuran moiety, which imparts unique electronic and structural properties. This makes it a valuable compound for various applications, particularly in the development of novel materials and pharmaceuticals .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(12-5-2-1-3-6-12)17-11-13-8-9-15(20-13)14-7-4-10-19-14/h1-10H,11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIDUCCMCYUFMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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